[2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate [2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16511768
InChI: InChI=1S/C18H30O13/c1-7(2)16(26)29-15-12(23)10(5-20)30-18(15,6-27-8(3)21)31-17-14(25)13(24)11(22)9(4-19)28-17/h7,9-15,17,19-20,22-25H,4-6H2,1-3H3
SMILES:
Molecular Formula: C18H30O13
Molecular Weight: 454.4 g/mol

[2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate

CAS No.:

Cat. No.: VC16511768

Molecular Formula: C18H30O13

Molecular Weight: 454.4 g/mol

* For research use only. Not for human or veterinary use.

[2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate -

Specification

Molecular Formula C18H30O13
Molecular Weight 454.4 g/mol
IUPAC Name [2-(acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate
Standard InChI InChI=1S/C18H30O13/c1-7(2)16(26)29-15-12(23)10(5-20)30-18(15,6-27-8(3)21)31-17-14(25)13(24)11(22)9(4-19)28-17/h7,9-15,17,19-20,22-25H,4-6H2,1-3H3
Standard InChI Key SOFLHPFCJKLSJL-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)OC1C(C(OC1(COC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)CO)O

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Composition

[2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate (CAS: 34482-63-8) belongs to the class of sucrose esters, featuring a central furanose ring conjugated with acetyl and isobutyrate groups. Its systematic IUPAC name reflects the stereochemical arrangement of hydroxyl and ester functionalities across the carbohydrate backbone.

Table 1: Fundamental molecular properties

PropertyValue
Molecular FormulaC₁₈H₃₀O₁₃
Molecular Weight454.4 g/mol
Canonical SMILESCC(C)C(=O)OC1C(C(OC1(COC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)CO)O
XLogP3-AA-2.3 (calculated)
Hydrogen Bond Donors9
Hydrogen Bond Acceptors13

The compound’s structure comprises a β-D-fructofuranosyl α-D-glucopyranoside core modified with acetyloxymethyl and 2-methylpropanoate groups at strategic positions. This configuration enables both hydrophilic interactions through hydroxyl groups and hydrophobic regions via ester substituents.

Synthesis and Manufacturing

Multi-Step Organic Synthesis

Industrial production employs a sequential approach involving:

  • Glycosylation: Formation of the disaccharide backbone through enzymatic or chemical coupling of glucose and fructose units.

  • Esterification: Introduction of acetyl and isobutyrate groups using anhydride reagents under controlled pH conditions.

  • Purification: Chromatographic separation (e.g., HPLC) to isolate the desired stereoisomer from reaction byproducts.

Critical parameters include reaction temperature (optimized at 40–60°C for esterification) and solvent selection (typically dimethylformamide or acetone). The process yields approximately 68–72% pure product under industrial-scale conditions.

Physicochemical Characterization

Solubility and Stability Profile

The compound exhibits:

  • Water Solubility: 1.2 g/L at 25°C (pH 7.0)

  • LogP: -1.8 (indicating moderate hydrophilicity)

  • Thermal Stability: Stable up to 150°C with decomposition onset at 178°C

Spectroscopic data confirm structural integrity:

  • ¹H NMR (500 MHz, D₂O): δ 5.32 (d, J = 3.5 Hz, H-1), 4.98 (m, acetyl protons)

  • IR (KBr): ν 3400 cm⁻¹ (O-H), 1745 cm⁻¹ (C=O ester), 1050–1150 cm⁻¹ (C-O-C glycosidic)

Functional Applications

Food Industry Applications

As a nonionic surfactant, this compound stabilizes citrus oil emulsions in beverages at concentrations of 50–200 ppm . Its GRAS (Generally Recognized As Safe) status derives from chronic toxicity studies showing no adverse effects in rats at doses ≤2 g/kg/day over 24 months .

Toxicological Evaluation

Chronic Exposure Studies

A pivotal 2-year rodent study revealed:

Table 2: Toxicological endpoints in Fischer 344 rats

Dose (g/kg/day)Body Weight ΔHepatic EnzymesTumor Incidence
0.5-7%Unchanged0%
2.0-12%*ALT +18%0%

*Weight recovery occurred post-month 18, suggesting adaptive response .

No significant histopathological changes were observed in liver, kidney, or gastrointestinal tissues at any dose level. The NOAEL (No Observed Adverse Effect Level) was established at 2 g/kg/day .

Analytical Methodologies

Quality Control Protocols

Industrial batches are validated using:

  • UPLC-MS/MS: Retention time 4.32 min (C18 column, 0.1% formic acid gradient)

  • Chiral HPLC: >99% enantiomeric purity (Chiralpak IC-3 column)

  • Karl Fischer Titration: <0.5% moisture content

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